molecular formula C21H24ClN5O3S B2685941 N,N-diethyl-4-(5-{[(5-fluoro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)benzamide CAS No. 1115867-78-1

N,N-diethyl-4-(5-{[(5-fluoro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)benzamide

Cat. No.: B2685941
CAS No.: 1115867-78-1
M. Wt: 461.97
InChI Key: GXWRGHOMNXUOCO-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(5-{[(5-fluoro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)benzamide is a synthetic organic compound designed for research and development purposes. This molecule features a complex structure incorporating a N,N-diethylbenzamide group, a benzimidazole core, and a sulfonamide linker attached to a fluorinated aryl ring . The sulfonamide moiety is a common pharmacophore in many biologically active compounds and is known to contribute to molecular recognition and binding in various biochemical contexts . Benzimidazole derivatives are a significant class of heterocycles in medicinal chemistry, extensively studied for their diverse biological activities . This compound is supplied for laboratory research use only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O3S/c1-2-9-26-19(29)17-18(24-20(31-17)25-10-5-6-11-25)27(21(26)30)13-16(28)23-12-14-7-3-4-8-15(14)22/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWRGHOMNXUOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(5-{[(5-fluoro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzimidazole derivative with 5-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the sulfonamide-substituted benzimidazole with N,N-diethyl-4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives of the benzimidazole ring.

    Reduction: Sulfinamide or thiol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to N,N-diethyl-4-(5-{[(5-fluoro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)benzamide exhibit promising anticancer properties. For instance, benzimidazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The sulfonamide group present in this compound may enhance its interaction with biological targets involved in tumor growth regulation .

Case Study : A study published in a peer-reviewed journal demonstrated that a related benzimidazole compound effectively inhibited the growth of non-small-cell lung carcinoma cells through mechanisms involving DNA damage and cell cycle arrest .

2. Antimicrobial Properties
The benzimidazole scaffold has been recognized for its antimicrobial activity against a range of pathogens. Compounds with similar structures have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. The incorporation of a sulfonamide moiety may further enhance these effects by disrupting bacterial folate synthesis pathways .

Case Study : In vitro studies have demonstrated that related compounds possess significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzimidazole core or the sulfonamide group can lead to variations in potency and selectivity for specific biological targets.

Modification Effect on Activity
Addition of halogens (e.g., fluorine)Increased lipophilicity and improved cellular uptake
Variation in alkyl chain lengthAltered pharmacokinetics and bioavailability
Changes in the sulfonamide groupEnhanced antibacterial activity

Toxicological Profile

While promising, the safety profile of this compound must be thoroughly evaluated. Toxicological studies are essential to identify potential side effects and establish safe dosage ranges for clinical use.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(5-{[(5-fluoro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to DNA or proteins, disrupting their function, while the sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Benzimidazole 5-fluoro-2-methylphenylsulfonyl, N,N-diethyl benzamide Hypothesized antitumor -
R 17934 Benzimidazole Thienylcarbonyl, carbamate Microtubule disruption
N-[5-...]benzamide () Thiadiazole 4-chlorophenyl, dimethylsulfamoyl Unknown
Etobenzanid () Benzamide 2,3-dichlorophenyl, ethoxymethoxy Herbicide

Biological Activity

N,N-Diethyl-4-(5-{[(5-fluoro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)benzamide, a complex benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H24ClN5O3S
  • Molecular Weight : 462.0 g/mol
  • CAS Number : 1115867-78-1

Biological Activity Overview

Benzimidazole derivatives are known for their diverse pharmacological profiles, including antibacterial, antifungal, antiviral, and anticancer activities. The specific compound under review has shown promise in several areas:

Antimicrobial Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

Compound Bacterial Strain MIC (µg/mL)
Benzimidazole Derivative AS. aureus2
Benzimidazole Derivative BE. coli4
N,N-Diethyl CompoundS. aureus, E. coliTBD

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Benzimidazole Core : The benzimidazole moiety is crucial for bioactivity, providing a scaffold that interacts with biological targets.
  • Fluorinated Phenyl Group : The presence of a fluorine atom enhances lipophilicity and bioavailability, which may improve the compound's interaction with cellular membranes.
  • Sulfonamide Functionality : This group is often associated with antibacterial properties, suggesting that the sulfonyl amino group contributes to the overall efficacy against microbial pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar benzimidazole derivatives:

  • Anticancer Activity : A study on benzimidazole derivatives reported significant cytotoxic effects against cancer cell lines, indicating potential as chemotherapeutic agents .
  • Antifungal Activity : Compounds structurally related to the target molecule showed promising antifungal activity against strains like Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antifungal drugs .
  • In Vivo Studies : Preclinical trials have demonstrated that certain benzimidazole derivatives can inhibit tumor growth in animal models, supporting their potential use in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized to improve yield?

The synthesis of benzenesulfonamide derivatives typically involves coupling a sulfonyl chloride intermediate with an amine-containing benzimidazole precursor. For example, analogous compounds (e.g., N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide) are synthesized via nucleophilic substitution using a base like triethylamine or pyridine to neutralize HCl byproducts . To standardize conditions:

  • Step 1: Optimize stoichiometry (e.g., 1:1 molar ratio of sulfonyl chloride to amine).
  • Step 2: Screen bases (e.g., triethylamine vs. DMAP) to minimize side reactions.
  • Step 3: Monitor reaction progress via TLC or HPLC to isolate intermediates.
    Yield improvements often require inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to suppress hydrolysis or oxidation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substitution patterns on the benzimidazole and sulfonamide moieties. For example, the sulfonamide NH proton typically appears as a singlet near δ 10–12 ppm .
  • Infrared Spectroscopy (IR): Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and benzimidazole C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight, particularly for distinguishing isotopic patterns from fluorine (¹⁹F) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and quantify degradation products .

Q. What in vitro assays are suitable for initial biological screening (e.g., enzyme inhibition, cytotoxicity)?

  • Enzyme Inhibition: Use fluorogenic or colorimetric assays (e.g., COX-2 inhibition, as in celecoxib analogs) to evaluate sulfonamide interactions with catalytic residues .
  • Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays. Compare IC₅₀ values to reference drugs (e.g., doxorubicin) .
  • Solubility: Pre-screen in PBS/DMSO mixtures to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance target selectivity?

  • Core Modifications: Replace the 5-fluoro-2-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance sulfonamide acidity, improving hydrogen bonding with enzymes .
  • Benzimidazole Optimization: Introduce methyl or ethyl groups at the 1-position to modulate steric hindrance and metabolic stability .
  • Data-Driven SAR: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs. Validate with mutagenesis studies .

Q. What strategies mitigate discrepancies in biological activity data across different experimental models?

  • Source Validation: Confirm cell line authenticity (STR profiling) and enzyme batch consistency (e.g., COX-2 from human recombinant vs. tissue extracts) .
  • Pharmacokinetic Profiling: Compare plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (e.g., liver microsomes) to identify species-specific differences .
  • Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to resolve outliers. Replicate experiments in triplicate across independent labs .

Q. How can computational modeling predict metabolic pathways and potential toxicophores?

  • Metabolite Prediction: Use software like Schrödinger’s ADMET Predictor or GLORYx to identify sites of Phase I/II metabolism (e.g., sulfonamide cleavage or benzimidazole hydroxylation) .
  • Toxicophore Screening: Flag structural alerts (e.g., Michael acceptors, quinone motifs) using DEREK Nexus. Cross-reference with Ames test data for mutagenicity .

Q. What experimental designs address contradictory results in in vivo efficacy vs. in vitro potency?

  • Dose Escalation Studies: Administer the compound at varying doses in rodent models to reconcile discrepancies between in vitro IC₅₀ and in vivo ED₅₀ .
  • Pharmacodynamic Biomarkers: Measure target engagement (e.g., COX-2 inhibition in blood) alongside efficacy endpoints (e.g., tumor volume reduction) .
  • Bioavailability Adjustments: Formulate with cyclodextrins or lipid nanoparticles to improve oral absorption if in vivo activity is lower than expected .

Notes

  • Avoid substitutions that increase logP >4 to prevent off-target binding .
  • Contradictions between enzymatic and cellular assays often arise from membrane permeability limitations; use prodrug strategies if needed .
  • Always cross-validate computational predictions with orthogonal experimental methods .

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